N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
- It combines a benzimidazole core (a bicyclic heterocycle) with a tetrazole ring and a fluorobenzene moiety.
- The compound’s synthesis and applications have attracted significant scientific interest.
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: is a complex organic compound with a fascinating structure.
Preparation Methods
- The synthesis involves two key steps:
Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:
Hydrazine Derivative Formation:
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, antioxidant properties).
Medicine: Explored for antiviral, antifungal, and antibacterial effects.
Industry: May find applications in organic electronics or catalysis.
Mechanism of Action
- The compound’s mechanism involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzimidazole derivatives and tetrazole-containing molecules.
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: stands out due to its unique combination of heterocyclic rings.
Remember, this compound’s potential lies in its versatility and intriguing structure
Properties
Molecular Formula |
C17H14FN7O |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14FN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22) |
InChI Key |
KASMMUUSVBQMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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